molecular formula C23H26N4O2 B2728565 N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1184998-79-5

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2728565
CAS No.: 1184998-79-5
M. Wt: 390.487
InChI Key: IBNQPSFDTCTZNU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic small molecule with the CAS Registry Number 1184998-79-5. It has a molecular formula of C 23 H 26 N 4 O 2 and a molecular weight of 390.48 g/mol [ ]. This compound is part of the 1,4,8-triazaspiro[4.5]decane family, a class of structures known to be of significant interest in medicinal chemistry and drug discovery [ ]. The core 1,4,8-triazaspiro[4.5]decane scaffold present in this compound is a privileged structure in pharmaceutical research. Spirocyclic compounds like this one are frequently explored for their potential to interact with biological targets due to their three-dimensional complexity [ ]. Related triazaspiro[4.5]decane compounds have been identified as key inhibitors in biological pathways. For instance, one such compound was identified as a hit in a high-throughput screen for inhibitors of aquaporin-2 (AQP2) trafficking, a process critical to water reabsorption in the kidney and relevant to conditions like diabetes insipidus [ ]. This suggests potential research applications for this structural class in studying water transport mechanisms and related renal physiology. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. It is a valuable chemical tool for scientists conducting hit-to-lead optimization, exploring structure-activity relationships (SAR), and investigating new mechanisms of action in a laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-15-4-7-18(8-5-15)20-21(28)26-23(25-20)10-12-27(13-11-23)22(29)24-19-9-6-16(2)14-17(19)3/h4-9,14H,10-13H2,1-3H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNQPSFDTCTZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)C)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound with potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C24_{24}H28_{28}N4_{4}O2_{2}
  • Molecular Weight : 404.5 g/mol
  • CAS Number : 932291-71-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that compounds with similar structures can act as allosteric modulators, enhancing or inhibiting receptor activity without directly activating the receptor themselves. This mechanism can lead to selective therapeutic effects with fewer side effects compared to traditional agonists or antagonists .

Pharmacological Effects

Study 1: Allosteric Modulation of GPCRs

A study published in Nature Reviews Drug Discovery highlights the potential of allosteric modulators in treating neurodegenerative diseases. The findings suggest that compounds like this compound could enhance therapeutic efficacy by selectively targeting specific signaling pathways involved in CNS disorders .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that triazaspiro compounds can induce apoptosis in cancer cells. For instance, a compound structurally similar to this compound was tested against breast cancer cell lines and exhibited significant cytotoxicity at micromolar concentrations. This suggests potential for further development as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
CNS ModulationPositive allosteric modulation
Antitumor ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in inflammatory markers

Scientific Research Applications

Biological Activities

N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has been investigated for various biological activities:

  • Antitumor Activity : Studies have indicated potential anticancer effects against several cancer cell lines. For instance, compounds with similar structures have shown significant growth inhibition in human cancer cell lines such as OVCAR-8 and NCI-H40 .
  • Anti-inflammatory Effects : The compound's interaction with specific molecular targets suggests it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a promising candidate for drug development:

  • Drug Design : Its spirocyclic structure can serve as a scaffold for designing new therapeutic agents targeting various diseases such as cancer and inflammatory disorders.
  • Building Blocks for Complex Molecules : The compound may also act as an intermediate in synthesizing more complex organic molecules used in pharmaceuticals and materials science.

Case Study 1: Anticancer Activity

In a study examining compounds similar to this compound, researchers found that certain derivatives exhibited significant inhibition against multiple cancer cell lines. Growth inhibition percentages ranged from 51% to over 86% depending on the specific cell line tested .

Case Study 2: Interaction Studies

Research focused on the interactions of this compound with various biological targets utilized techniques such as surface plasmon resonance to assess binding affinities with target proteins. These studies are crucial for understanding how the compound modulates biological processes at the molecular level and its potential therapeutic implications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Modifications in Analogous Compounds

The triazaspiro[4.5]decene scaffold is versatile, with modifications impacting physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name/ID Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound R₁: 2,4-dimethylphenyl; R₂: 4-methylphenyl; R₃: H C₂₄H₂₈N₄O₃ 436.5 High lipophilicity; research use
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (E972-0269) R₁: 2-ethoxyphenyl; R₂: 4-methoxyphenyl; R₃: S-Me C₂₄H₂₈N₄O₃S 452.57 Increased polarity (methoxy, thioether groups); unknown activity
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide () R₁: 3,4-dimethylphenyl; R₂: 3-(CF₃)phenyl; R₃: H C₂₄H₂₅F₃N₄O₂ 458.48 Trifluoromethyl group enhances metabolic stability; potential kinase inhibition
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide (G610-0193) R₁: 3,4-dimethylphenyl; R₂: 2-Cl-4-Me-phenyl; R₃: H C₂₅H₂₆ClN₄O₂ 457.96 Chlorine atom increases electrophilicity; possible antimicrobial activity
BJ10283 () R₁: 2,4-dimethoxyphenyl; R₂: 4-methylphenyl; R₃: H C₂₄H₂₈N₄O₄ 436.50 Methoxy groups improve solubility; no reported bioactivity

Research Findings and Activity Trends

Role of Aromatic Substituents
  • Methyl vs. Methoxy groups (e.g., BJ10283) increase polarity and metabolic susceptibility .
  • Halogenation :
    • Chlorine (G610-0193) introduces electronegativity, improving target binding in hydrophobic pockets (e.g., enzyme active sites) .
    • Trifluoromethyl () enhances stability and bioavailability via steric and electronic effects .
Spirocyclic Core Modifications
  • Triazole vs. Oxazole : Compounds like 3-(4-chlorophenyl)-7-methyl-4-(4-methylphenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-en-1-one () replace nitrogen with oxygen in the spiro system, reducing basicity and altering hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide?

  • Methodology : The synthesis of structurally similar spiro compounds typically involves multi-step protocols, including cyclocondensation reactions, amide bond formation, and functional group modifications. For example, spiro systems can be constructed via [4+2] cycloadditions or ring-closing metathesis. Post-synthetic steps may include purification via column chromatography and characterization using 1H^1 \text{H}/13C^{13} \text{C}-NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution analytical techniques:

  • Chromatography : Reverse-phase HPLC (e.g., Chromolith® or Purospher® columns) with UV detection for purity assessment .
  • Spectroscopy : 1H^1 \text{H}-NMR for proton environments, 13C^{13} \text{C}-NMR for carbon backbone, and IR spectroscopy for functional groups like amides (C=O stretch ~1650 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation .

Q. What experimental controls are critical in biological activity assays for this compound?

  • Methodology : Include:

  • Positive controls : Known inhibitors/agonists for target enzymes or receptors (e.g., Hedgehog Antagonist VIII for pathway studies) .
  • Negative controls : Solvent-only treatments (e.g., DMSO) to rule out vehicle interference.
  • Replicate experiments : Triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this spiro compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. ICReDD’s approach combines reaction path searches with machine learning to prioritize viable synthetic routes. Experimental validation of computational predictions reduces trial-and-error steps .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Cross-validation : Compare results from in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
  • Metabolic stability tests : Use liver microsomes to assess if discrepancies arise from compound degradation .
  • Structural analogs : Synthesize derivatives to isolate structure-activity relationships (SAR) .

Q. How can researchers scale up synthesis while maintaining yield and purity?

  • Methodology :

  • Process optimization : Use continuous-flow reactors for exothermic steps to improve heat management .
  • Membrane technologies : Employ nanofiltration for impurity removal during large-scale purification .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodology :

  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to visualize binding modes.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD_D, kon_\text{on}, koff_\text{off}) in real time .

Q. How to design stability studies under physiological conditions?

  • Methodology :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
  • Temperature stress : Accelerated stability testing at 40°C/75% RH for 4 weeks to predict shelf-life .

Methodological Notes

  • Data-driven design : Integrate computational predictions (e.g., ACD/Labs Percepta for physicochemical properties) with iterative experimental validation .
  • Ethical compliance : Ensure Halal/Kosher certifications if compounds are used in culturally sensitive studies .

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